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Compound of Interest

Compound Name: PI-540

Cat. No.: B15578023

Introduction

PI-540 is a potent, cell-permeable, ATP-competitive inhibitor targeting the phosphoinositide 3-
kinase (PI3K) family of enzymes, with additional activity against the mammalian target of
rapamycin (MTOR).[1] As a member of the thienopyrimidine class of inhibitors, it represents an
advancement over earlier compounds like PI1-103, demonstrating improved pharmaceutical
properties such as enhanced solubility and reduced metabolism.[2] The PISK/AKT/mTOR
signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility; its
frequent dysregulation in human cancers makes it a prime target for therapeutic intervention.[3]
[4] This document provides an in-depth summary of the preclinical research findings for PI-540,
focusing on its biochemical activity, in vitro and in vivo efficacy, and pharmacokinetic profile.

Biochemical and In Vitro Activity

PI-540 exhibits potent inhibitory activity against Class | PI3K isoforms and mTOR. Its selectivity
profile has been characterized through various enzymatic assays.

Kinase Inhibition Profile

The inhibitory concentrations (IC50) of PI-540 against key kinases are summarized below. The
compound shows the highest potency against the p110a isoform of PISK and against mTOR.
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Target Kinase IC50 (nM)
PI3K p110a 10

PI3K p110B 3510

PI3K p110% 410

PI3K p110y 33110
mTOR 61
DNA-PK 525

Data sourced from MedchemExpress.[1]

Cellular Activity and Pathway Modulation

PI1-540 demonstrates potent anti-proliferative effects across a range of human cancer cell lines.
Efficacy was observed at submicromolar concentrations in glioblastoma (U87MG), prostate
carcinoma (PC3), squamous cell carcinoma (Detroit 562), and ovarian carcinoma (IGROV-1)
cells.[2] In A549 lung cancer cells, the anti-proliferative effect was in the low micromolar range

(~1um).[3]

The compound effectively modulates the PI3BK/AKT/mTOR pathway in cancer cells. Treatment
with PI1-540 |leads to a dose-dependent reduction in the phosphorylation of key downstream
effectors, including AKT, ribosomal protein S6 (S6), and p70S6 kinase (p70S6K), without
altering the total protein levels of these markers.[3]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of PI-540 has been validated in several preclinical murine xenograft
models.

Summary of In Vivo Studies

P1-540 has shown significant tumor growth inhibition in various cancer models when
administered intraperitoneally (i.p.). Notably, these studies reported no significant body weight
loss in the treated animals, suggesting a favorable tolerability profile at efficacious doses.[3]
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Cancer Model Cell Line Dosing Regimen Efficacy Outcome
Glioblastoma U87MG 100 mg/kg u.i.d. (i.p.) T/IC = 66%
] ) N Significant antitumour
Ovarian Carcinoma SKOV3 Not Specified ]
efficacy
N Significant tumour
Lung Cancer A549 Not Specified o
growth inhibition
N Significant tumour
Prostate Cancer DU145 Not Specified

growth inhibition

T/C: Treatment vs.
Control tumor volume
ratio. Data sourced
from AACR Journals.

[2](3]

In addition to direct anti-proliferative effects, a significant antiangiogenic effect was also

observed in vivo, highlighting a dual mechanism of action.[2]

Pharmacokinetic and Pharmacodynamic Properties

PI-540 was developed to overcome the pharmaceutical limitations of its predecessor, PI1-103.

Physicochemical and Pharmacokinetic Profile

Compared to PI-103, PI-540 shows significantly improved physicochemical and

pharmacokinetic properties, which are crucial for in vivo applications.
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Property PI-103 P1-540
Solubility <10 uM >100 pM
Metabolism (microsomal) Significant Decreased

Tissue Exposure
_ 1 >30
(Spleen:Plasma Ratio)

Data sourced from AACR

Journals.[2]

Pharmacokinetic studies in mice bearing U87MG xenografts demonstrated that after a single
intraperitoneal administration, PI-540 achieves substantial concentrations in both plasma and
tumor tissue.[5]

In Vivo Pharmacodynamics

Pharmacodynamic studies in UB7MG xenografts assessed the modulation of the PI3K pathway
in tumor tissue. While analysis of whole tumor lysates by Western blot did not show consistent
knockdown of phosphorylated AKT, p70S6K, or S6, immunohistochemical analysis of tumor
sections revealed a significant reduction in pS6 levels in PI-540-treated tumors compared to
controls.[3] This suggests that while pathway inhibition occurs, it may be heterogeneously
distributed within the tumor tissue.[3] Further studies showed modulation of phosphorylated
AKT (Thr308 and Ser473) levels in UB7MG tumors at various time points after the final dose of
a 4-day treatment regimen.[5]

Signaling Pathways and Experimental Workflows
Visualizations

The following diagrams illustrate the mechanism of action of PI-540 and typical experimental
workflows used in its preclinical evaluation.
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Caption: PI-540 inhibits the PISBK/AKT/mTOR signaling pathway.
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Caption: Workflow for an in vivo tumor xenogratft efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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